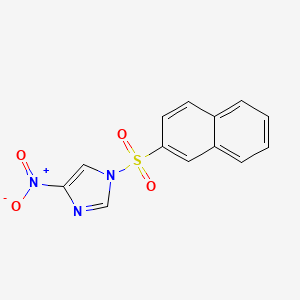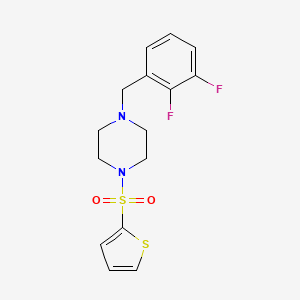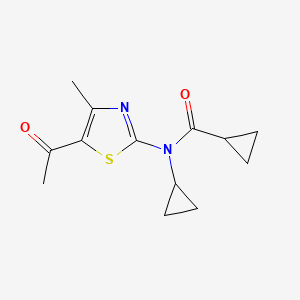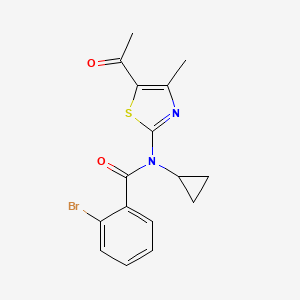![molecular formula C24H28N6O B10952291 1-butyl-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952291.png)
1-butyl-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down It belongs to the class of pyrazolo[3,4-b]pyridines, which exhibit interesting biological activities
Name: 1-butyl-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Structure: A complex heterocyclic structure with fused pyrazole and pyridine rings.
Function: It likely interacts with biological targets due to its intricate structure.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Reactivity:
Oxidation/Reduction: Depending on the substituents, it could undergo oxidation (e.g., converting an amine to an amide) or reduction (e.g., reducing a carbonyl group).
Substitution: The butyl group may be susceptible to nucleophilic substitution reactions.
Cyclization: The pyrazole and pyridine rings can participate in cyclization reactions.
Common Reagents and Conditions:
Grignard Reagents: Useful for forming carbon-carbon bonds.
Hydrogenation Catalysts: For reduction reactions.
Acidic or Basic Conditions: To facilitate cyclization or substitution reactions.
Major Products:
The specific products depend on the reaction conditions and starting materials. Potential products include amides, imines, or other derivatives.
Scientific Research Applications
Researchers explore this compound’s applications across various fields:
Medicine: Investigating its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antiviral properties).
Chemistry: Studying its reactivity and designing related compounds.
Biology: Assessing its effects on cellular processes.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific receptors or enzymes. Further studies are needed to unravel its mode of action.
Comparison with Similar Compounds
While direct comparisons are challenging due to its unique structure, we can highlight its distinct features. Similar compounds include other pyrazolo[3,4-b]pyridines, but none match this precise arrangement.
Properties
Molecular Formula |
C24H28N6O |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-butyl-3,6-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O/c1-5-6-11-30-23-22(18(4)28-30)21(12-17(3)26-23)24(31)27-20-13-25-29(15-20)14-19-9-7-16(2)8-10-19/h7-10,12-13,15H,5-6,11,14H2,1-4H3,(H,27,31) |
InChI Key |
SBDNUKXIUJUVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10952213.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B10952226.png)

![ethyl 5-{[4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10952237.png)
![4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952248.png)




![2-amino-4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10952273.png)
![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide](/img/structure/B10952278.png)
![4-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10952289.png)
![N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B10952295.png)
